molecular formula C12H18O B8012753 3-(2-Isopropylphenyl)propan-1-ol

3-(2-Isopropylphenyl)propan-1-ol

Cat. No.: B8012753
M. Wt: 178.27 g/mol
InChI Key: YTVLKPNXDYJKRI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Isopropylphenyl)propan-1-ol can be synthesized through the selective oxidation of cumene. One common method involves the use of activated carbon-supported catalysts, such as Co1.5PW12O40, in the presence of hydrogen peroxide (H2O2) and carbon dioxide (CO2). This reaction typically occurs under mild conditions, with temperatures ranging from 353 to 393 K and pressures between 100 to 600 kPa .

Industrial Production Methods

Industrial production of cumene-propanol often involves the oxidation of cumene hydroperoxide, a by-product in the production of propylene oxide. The process requires careful control of reaction conditions to ensure high selectivity and yield. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is preferred to minimize waste and improve safety .

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form acetophenone and other oxygen-containing compounds.

    Reduction: Reduction reactions can convert cumene-propanol to cumene.

    Substitution: The hydroxyl group in cumene-propanol can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Acetophenone and other oxygenated compounds.

    Reduction: Cumene.

    Substitution: Various substituted phenylpropanols, depending on the reagents used.

Scientific Research Applications

3-(2-Isopropylphenyl)propan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cumene-propanol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, cumene-propanol undergoes a radical-mediated process where it forms cumene hydroperoxide, which then decomposes to produce acetophenone and other products. The presence of catalysts, such as Co1.5PW12O40, enhances the efficiency of these reactions by facilitating the formation and stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    Cumene (isopropylbenzene): A precursor to cumene-propanol, used in the production of phenol and acetone.

    Acetophenone: A major oxidation product of cumene-propanol, used in the manufacture of fragrances and pharmaceuticals.

    Cumene hydroperoxide: An intermediate in the oxidation of cumene to cumene-propanol and acetophenone.

Uniqueness

3-(2-Isopropylphenyl)propan-1-ol is unique due to its secondary alcohol structure, which imparts distinct chemical reactivity compared to its precursors and oxidation products. Its ability to undergo selective oxidation and reduction reactions makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

3-(2-propan-2-ylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10(2)12-8-4-3-6-11(12)7-5-9-13/h3-4,6,8,10,13H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVLKPNXDYJKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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